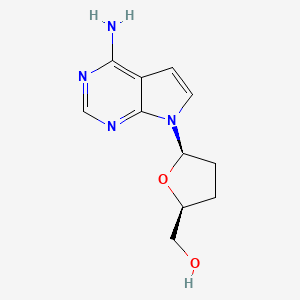
5-シクロペンチル-1,3,4-チアジアゾール-2-アミン
概要
説明
5-Cyclopentyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound with the molecular formula C7H11N3S. It features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom.
科学的研究の応用
5-Cyclopentyl-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound is used in the development of corrosion inhibitors, dyes, and liquid crystals.
作用機序
Target of Action
The primary target of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine is the PIM2 kinase . PIM2 kinase plays a crucial role in cell cycle events including survival, proliferation, and differentiation in normal and neoplastic neuronal cells . It is regarded as an essential target for cancer pharmaceuticals .
Mode of Action
The compound interacts with its target, the PIM2 kinase, by inhibiting its activity . This inhibition disrupts the normal functioning of the kinase, leading to changes in the cell cycle events .
Biochemical Pathways
The inhibition of PIM2 kinase affects the IL-6/JAK/STAT3 pathway . This pathway is involved in cell survival, proliferation, and differentiation . The disruption of this pathway leads to downstream effects that can influence the growth and survival of cells .
Result of Action
The inhibition of PIM2 kinase and the disruption of the IL-6/JAK/STAT3 pathway can lead to the induction of apoptosis in tumor cells and hinder their cell cycle progression to impede further proliferation . This results in the potential anti-proliferative effects against certain types of cancer cells .
生化学分析
Biochemical Properties
5-Cyclopentyl-1,3,4-thiadiazol-2-amine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes such as kinases and phosphatases. These interactions often involve the binding of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. For instance, it has been shown to inhibit certain kinases, thereby affecting signal transduction pathways .
Cellular Effects
The effects of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that 5-Cyclopentyl-1,3,4-thiadiazol-2-amine can alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic pathways. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and flux .
Molecular Mechanism
At the molecular level, 5-Cyclopentyl-1,3,4-thiadiazol-2-amine exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation. For example, its binding to kinase enzymes can result in the inhibition of phosphorylation events, thereby modulating downstream signaling pathways. Furthermore, 5-Cyclopentyl-1,3,4-thiadiazol-2-amine has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine have been observed to change over time. The compound is relatively stable, but its activity can degrade under certain conditions. Long-term studies have shown that 5-Cyclopentyl-1,3,4-thiadiazol-2-amine can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine vary with different dosages in animal models. At lower doses, it has been found to have minimal toxic effects, while higher doses can lead to adverse effects such as toxicity and organ damage. Threshold effects have been observed, where a certain dosage is required to achieve significant biochemical and cellular changes. These studies highlight the importance of dosage optimization for therapeutic applications .
Metabolic Pathways
5-Cyclopentyl-1,3,4-thiadiazol-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. For instance, it can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to alterations in energy production and metabolic homeostasis .
Transport and Distribution
The transport and distribution of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. Studies have shown that 5-Cyclopentyl-1,3,4-thiadiazol-2-amine can accumulate in certain tissues, leading to localized effects .
Subcellular Localization
The subcellular localization of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine is critical for its activity and function. It has been found to localize to various cellular compartments, including the nucleus, cytoplasm, and mitochondria. This localization is often directed by targeting signals and post-translational modifications. The presence of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine in specific organelles can influence its interactions with biomolecules and its overall biochemical activity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine typically involves the cyclization of thiosemicarbazones. One common method includes the reaction of cyclopentanone with thiosemicarbazide to form a thiosemicarbazone intermediate, which is then cyclized using an oxidizing agent such as ferric chloride or acids . The reaction conditions often involve refluxing the mixture in an appropriate solvent like ethanol or toluene .
Industrial Production Methods: Industrial production methods for 5-Cyclopentyl-1,3,4-thiadiazol-2-amine are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar procedures could be adapted for large-scale production, with optimizations for yield and purity .
化学反応の分析
Types of Reactions: 5-Cyclopentyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted thiadiazoles, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .
類似化合物との比較
- 5-Phenyl-1,3,4-thiadiazol-2-amine
- 5-Methyl-1,3,4-thiadiazol-2-amine
- 5-Ethyl-1,3,4-thiadiazol-2-amine
Comparison: 5-Cyclopentyl-1,3,4-thiadiazol-2-amine is unique due to its cyclopentyl group, which imparts different steric and electronic properties compared to other similar compounds.
特性
IUPAC Name |
5-cyclopentyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c8-7-10-9-6(11-7)5-3-1-2-4-5/h5H,1-4H2,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSBORAJOCQFOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366313 | |
| Record name | 5-cyclopentyl-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57235-54-8 | |
| Record name | 5-cyclopentyl-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-cyclopentyl-1,3,4-thiadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[Ethoxy(phenyl)methyl]benzene](/img/structure/B1348383.png)

acetic acid](/img/structure/B1348388.png)




